molecular formula C22H34N5O7P B1666853 PMCDG dipivoxil CAS No. 441785-26-8

PMCDG dipivoxil

Katalognummer B1666853
CAS-Nummer: 441785-26-8
Molekulargewicht: 527.5 g/mol
InChI-Schlüssel: OQWQEOFQRBDRSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PMCDG dipivoxil, also known as LB-80380, is an orally available lead compound in a series of phosphonate nucleotides. It is being developed for the potential treatment of hepatitis B virus infection . It is a prodrug of LB-80317 (PMCDG), another compound from this series .


Synthesis Analysis

The synthesis of PMCDG dipivoxil involves several steps . The silylated ethyl glycolate is transformed into the cyclopropyl alcohol using the Kulinkovich reaction. This alcohol is then condensed with diisopropyl (bromomethyl)phosphonate to produce the alkoxymethyl phosphonate. After desilylation, the free alcohol is treated with methanesulfonyl chloride and triethylamine to provide mesylate. Condensation of this mesylate with 2-amino-6-chloropurine leads to the 9-substituted purine. Removal of the 6-chloro group by catalytic hydrogenolysis furnishes the purine. The phosphonate ester of this purine is hydrolyzed to phosphonic acid employing bromotrimethylsilane. Finally, condensation of this acid with chloromethyl pivalate in the presence of either N,N’-dicyclohexyl-4-morpholine-carboxamidine (DCMC) or triethylamine gives rise to PMCDG dipivoxil .


Molecular Structure Analysis

PMCDG dipivoxil is a prodrug of adefovir . Adefovir is an acyclic nucleotide analog of adenosine monophosphate .


Chemical Reactions Analysis

Cocrystallization of adefovir dipivoxil (AD) with small molecules such as paracetamol (PA), saccharin (SAC), and nicotinamide (NIC) can significantly increase the dissolution rates of AD . The polymer-directed crystallization of AD can also enhance its physical and chemical properties .


Physical And Chemical Properties Analysis

The dissolution and stability of adefovir dipivoxil could be significantly enhanced by its cocrystal formation with saccharin . The use of cocrystals could be a feasible and valuable approach for improving the physicochemical properties of adefovir dipivoxil .

Wissenschaftliche Forschungsanwendungen

Development and Application in Hepatitis B Treatment

PMCDG dipivoxil, identified as LB-80380, is being developed for the potential treatment of hepatitis B virus (HBV) infection. It is an orally available lead compound in a series of phosphonate nucleotides. Clinical trials, including phase II trials initiated in April 2003, have been reported, indicating its potential efficacy in HBV treatment (Papatheodoridis & Manolakopoulos, 2006).

Inhibition of HBV Replication

PMCDG dipivoxil and its active form, PMCDG, exhibit potent inhibition of HBV replication. PMCDG (9-[1-(Phosphonomethoxycyclopropyl)methyl] guanine) has shown excellent potency in inhibiting HBV replication in HepG2 2.2.15 cells. This compound has demonstrated selective activity against HBV without significant cytotoxicity in various human cell lines (Choi et al., 2004).

Broad-Spectrum Antiviral Activity

The acyclic nucleoside phosphonates, including PMCDG dipivoxil, have proven effective against a wide variety of DNA virus and retrovirus infections. These include herpesviruses, hepadnavirus (HBV), and retroviruses like HIV-1 and HIV-2. PMCDG dipivoxil has been approved for the treatment of chronic hepatitis B, highlighting its clinical potential in treating DNA virus infections (De Clercq, 2003).

Historical Perspective and Clinical Use

PMCDG dipivoxil, as part of the acyclic nucleoside phosphonates, has a history of development leading to its clinical use. It is derived from HPMPA and has been approved for chronic HBV infections. This historical development underscores the significance of PMCDG dipivoxil in antiviral therapy (De Clercq, 2007).

Safety And Hazards

Adefovir dipivoxil is harmful if swallowed, in contact with skin, or if inhaled . It is contraindicated in patients with previously demonstrated hypersensitivity to any of the components of the product .

Zukünftige Richtungen

The development of PMCDG dipivoxil for the potential treatment of hepatitis B virus infection is ongoing . The use of cocrystals and polymer-directed crystallization could be valuable approaches for improving the physicochemical properties of adefovir dipivoxil, which could lead to enhanced dissolution and bioavailability .

Eigenschaften

IUPAC Name

[[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N5O8P/c1-20(2,3)17(28)31-12-34-36(30,35-13-32-18(29)21(4,5)6)14-33-22(7-8-22)10-27-11-25-15-9-24-19(23)26-16(15)27/h9,11H,7-8,10,12-14H2,1-6H3,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKJXDOWBVVABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCOP(=O)(COC1(CC1)CN2C=NC3=CN=C(N=C32)N)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196062
Record name LB 80380
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Besifovir dipivoxil is an inhibitor of the HBV polymerase. It is believed to inhibit viral proliferation by interrupting the replicating machinery of the virus.
Record name Besifovir dipivoxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05020
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

PMCDG dipivoxil

CAS RN

441785-26-8
Record name LB80380
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441785268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Besifovir dipivoxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05020
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LB 80380
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BESIFOVIR DIPIVOXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9I9P4J8IU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
PMCDG dipivoxil
Reactant of Route 2
PMCDG dipivoxil
Reactant of Route 3
PMCDG dipivoxil
Reactant of Route 4
Reactant of Route 4
PMCDG dipivoxil
Reactant of Route 5
Reactant of Route 5
PMCDG dipivoxil
Reactant of Route 6
Reactant of Route 6
PMCDG dipivoxil

Citations

For This Compound
11
Citations
JR Choi, DG Cho, KY Roh, JT Hwang… - Journal of medicinal …, 2004 - ACS Publications
… 1 was modified to give the orally available drug candidate, PMCDG Dipivoxil (2). Compound 2 exhibited excellent efficacy when administered at 5 mg per kg per day in a study with …
Number of citations: 94 pubs.acs.org
GV Papatheodoridis… - Current Opinion in …, 2006 - europepmc.org
… LG Life Sciences Ltd (formerly LG Chem Ltd), in collaboration with Anadys Pharmaceuticals Inc, is developing LB-80380 (PMCDG dipivoxil), an orally available lead compound in a …
Number of citations: 5 europepmc.org
F Pertusat, M Serpi… - Antiviral Chemistry and …, 2012 - journals.sagepub.com
… The same concern can be extended to the clinical candidate PMCDG dipivoxil (20). In contrast to the PME and PMP series, there is not a commercially available prodrug so far available …
Number of citations: 136 journals.sagepub.com
JT Hwang, JR Choi - Drugs Future, 2004 - access.portico.org
The phosphonate nucleosides have been extensively studied as potent antiviral agents since (S)-HPMPA was discovered to exhibit a broad spectrum of antiviral activity against DNA …
Number of citations: 36 access.portico.org
W Amly, R Karaman - Modern Adv Pharm Res, 2019 - researchgate.net
This review discusses the different biological barriers that affect the delivery of therapeutic agents through membranes, such as intestinal mucosa, Brain Blood Barrier (BBB), and …
Number of citations: 1 www.researchgate.net
W Amly, R Karaman - J Pharmacol Drug Design, 2016 - dspace.alquds.edu
This review provides the reader a concise overview of the different biological barriers that hinder the delivery of therapeutic agents through membranes, such as intestinal mucosa, Brain …
Number of citations: 1 dspace.alquds.edu
HL Tillmann - Therapeutics and Clinical Risk Management, 2008 - Taylor & Francis
… Furthermore, in its oral form, PMCDG dipivoxil, excellent efficacy was achieved in HBV infected woodchucks at 5 mg/kg/d (CitationChoi et al 2004). …
Number of citations: 10 www.tandfonline.com
W Amly, R Karaman - 2015 - researchgate.net
This review provides the reader a concise overview of the different biological barriers that hinder the delivery of therapeutic agents through membranes, such as intestinal mucosa, Brain …
Number of citations: 0 www.researchgate.net
CS Rye, JB Baell - Current medicinal chemistry, 2005 - ingentaconnect.com
… Compound 21 blocks hepatitis B virus replication with excellent potency (EC50 = 0.5 µM), and has been modified to give the orally available drug candidate PMCDG Dipivoxil (22), …
Number of citations: 97 www.ingentaconnect.com
NA Meanwell, M Belema, DJ Carini… - Current Drug Targets …, 2005 - ingentaconnect.com
This article summarizes key aspects of progress made during 2004 toward the design, discovery and development of antiviral agents for clinical use. Important developments in the …
Number of citations: 9 www.ingentaconnect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.